![molecular formula C17H23NO3 B027388 rac 7-Methoxy Propranolol CAS No. 76275-53-1](/img/structure/B27388.png)
rac 7-Methoxy Propranolol
Overview
Description
Rac-7-Methoxy Propranolol is an intermediate for the preparation of rac-7-hydroxy propranolol . It is also known as (+/-)-1-[(7-Methoxy-1-naphthalenyl)oxy]-3-[(1-methylethyl)amino]-2-propanol . Propranolol, one of the first β-blockers used in cardiovascular medicine, inhibits β1-, β2-, and β3-adrenergic receptors .
Molecular Structure Analysis
The molecular formula of rac-7-Methoxy Propranolol is C17H23NO3 . The InChI code is InChI=1S/C17H23NO3/c1-12(2)18-10-14(19)11-21-17-6-4-5-13-7-8-15(20-3)9-16(13)17/h4-9,12,14,18-19H,10-11H2,1-3H3 . The canonical SMILES structure is CC©NCC(COC1=CC=CC2=C1C=C(C=C2)OC)O .Physical And Chemical Properties Analysis
Rac-7-Methoxy Propranolol has a molecular weight of 289.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 7 . The topological polar surface area is 50.7 Ų . The compound is a crystalline solid with a melting point of 74 - 76 °C . It is soluble in chloroform .Scientific Research Applications
Enantioselective Synthesis
rac 7-Methoxy Propranolol is a chiral molecule, making it valuable in the field of enantioselective synthesis. Researchers use it to develop methods for separating enantiomers, which is crucial for creating medications with specific desired effects and minimal side effects .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of rac 7-Methoxy Propranolol are β-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in cardiovascular medicine . The compound inhibits β1-, β2-, and β3-adrenergic receptors .
Mode of Action
rac 7-Methoxy Propranolol interacts with its targets by antagonizing β-adrenergic receptors . This interaction results in potent vasodilator activity . The compound blocks the binding of endogenous catecholamines such as epinephrine and norepinephrine to the β-adrenergic receptor .
Biochemical Pathways
The compound affects multiple signaling cascades, including the cAMP/PKA, MAPK/ERK1/2, p38/MAPK, PI3K/AKT, VEGF, and Src/STAT pathways . These pathways are involved in inducing cancer cell growth and invasion .
Pharmacokinetics
It is known that the compound is an intermediate for the preparation of rac 7-hydroxy propranolol
Result of Action
The molecular and cellular effects of rac 7-Methoxy Propranolol’s action include the suppression of cell viability and inhibition of xenograft growth in vivo . The phosphorylation levels of AKT/MEK/ERK are significantly decreased following the inhibition of β2-AR . Furthermore, the compound activates the tumor microenvironment by inducing an increased intratumoral frequency of CD8+ T cells .
Action Environment
properties
IUPAC Name |
1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)18-10-14(19)11-21-17-6-4-5-13-7-8-15(20-3)9-16(13)17/h4-9,12,14,18-19H,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLYYDPCAGPWOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac 7-Methoxy Propranolol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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